molecular formula C15H17NO5 B5026266 4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B5026266
M. Wt: 291.30 g/mol
InChI Key: LFEKOMPBANSBOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one, also known as DMP 323, is a synthetic compound that belongs to the class of pyrrolidinones. It has been extensively studied for its potential applications in various scientific research fields.

Scientific Research Applications

4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one 323 has been extensively studied for its potential applications in various scientific research fields. It has been shown to have potent anti-inflammatory, antioxidant, and neuroprotective properties. It has also been investigated for its potential applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.

Mechanism of Action

The mechanism of action of 4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one 323 is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It also has been shown to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects:
This compound 323 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, protect neurons from damage, and improve cognitive function. It has also been shown to have anti-cancer properties and inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one 323 in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one of the limitations of using this compound 323 is its relatively low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are many potential future directions for the study of 4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one 323. One area of research could be the development of more efficient synthesis methods to increase yield and reduce costs. Another area of research could be the investigation of its potential applications in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further studies could be conducted to elucidate its mechanism of action and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of 4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one 323 involves a multi-step process that starts with the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form 3,4-dimethoxychalcone. This intermediate is then treated with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized with acetic anhydride to give this compound 323 in high yield and purity.

properties

IUPAC Name

3-acetyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-1-methyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-8(17)12-13(16(2)15(19)14(12)18)9-5-6-10(20-3)11(7-9)21-4/h5-7,13,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEKOMPBANSBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC(=C(C=C2)OC)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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